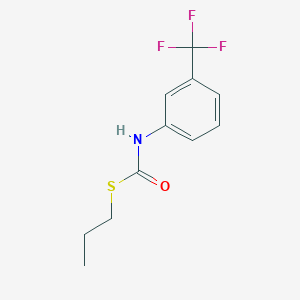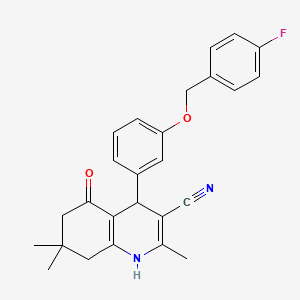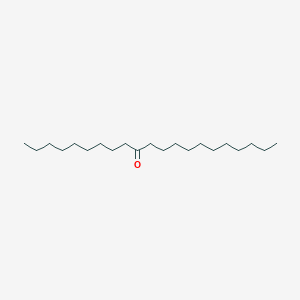![molecular formula C12H16O4 B11947919 tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid CAS No. 95372-57-9](/img/structure/B11947919.png)
tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[53002,6]decane-4,9-dicarboxylic acid is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid, cage-like configuration, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid typically involves multiple steps, including key reactions such as Diels-Alder and Conia-ene reactions. These reactions are crucial for constructing the tricyclic framework. The process begins with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to shape a five-membered ring, ultimately leading to the tricyclo[5.3.0.02,6]decane structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of advanced catalytic systems and optimized reaction conditions can facilitate the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s rigid structure and the presence of carboxylic acid groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylate derivatives, while reduction reactions may produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of esters or amides.
Scientific Research Applications
Tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules and materials. In biology and medicine, its unique structure makes it a valuable tool for studying molecular interactions and developing new therapeutic agents. Additionally, the compound’s stability and reactivity make it useful in industrial applications, such as the development of advanced polymers and materials .
Mechanism of Action
The mechanism of action of tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid include tricyclo[4.2.1.1(2,5)]decane-9,10-dicarboxylic acid and tricyclo[4.3.1.03,7]decane. These compounds share a tricyclic framework but differ in the arrangement and connectivity of their rings .
Uniqueness: this compound is unique due to its specific ring structure and the presence of two carboxylic acid groups. This configuration imparts distinct chemical properties, such as increased rigidity and stability, which are advantageous in various applications.
Properties
CAS No. |
95372-57-9 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-11(14)5-1-7-8(2-5)10-4-6(12(15)16)3-9(7)10/h5-10H,1-4H2,(H,13,14)(H,15,16) |
InChI Key |
YPVLXAFYVLIXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C3C2CC(C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)


![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)




![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
